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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tebipenem, the first orally
bioavailable carbapenem antibiotic, and its utility in research on acute pyelonephritis (AP), a
serious kidney infection. Detailed protocols for preclinical and clinical evaluation are provided to
guide researchers in their study design.

Introduction to Tebipenem

Tebipenem is the active form of the prodrug Tebipenem pivoxil hydrobromide. Following oral
administration, the prodrug is rapidly absorbed and converted to Tebipenem.[1][2] As a
carbapenem, Tebipenem exhibits broad-spectrum activity against a wide range of Gram-
positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[3] Its
development is particularly significant for the treatment of complicated urinary tract infections
(cUTIs) and acute pyelonephritis, offering a potential oral alternative to intravenous therapies.

[4]

Mechanism of Action

Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][5] Like
other B-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPSs),
which are essential enzymes for the synthesis of peptidoglycan, a critical component of the
bacterial cell wall.[1][3] By inactivating these proteins, Tebipenem disrupts cell wall integrity,
leading to cell lysis and death.[1] Notably, Tebipenem has a high affinity for multiple PBPs,
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contributing to its potent and broad-spectrum activity.[6][7] Its structure also confers stability
against many (-lactamases, enzymes produced by some bacteria that can inactivate other 3-

lactam antibiotics.[1]
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Figure 1: Mechanism of action of Tebipenem.

In Vitro Activity of Tebipenem

Tebipenem has demonstrated potent in vitro activity against common uropathogens, including
Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[8][9] Its efficacy extends to
strains that are resistant to other classes of antibiotics, such as fluoroquinolones and
trimethoprim-sulfamethoxazole, as well as those producing extended-spectrum (-lactamases
(ESBLs).[10][11]

Table 1: In Vitro Susceptibility of Enterobacterales to Tebipenem and Comparator
Carbapenems
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Organism Antibiotic MICso (pg/mL) MICgo (pg/mL)
All Enterobacterales Tebipenem 0.06
Ertapenem 0.03
Meropenem 0.06
Escherichia coli Tebipenem 0.015-0.03
Ertapenem 0.015-0.03
Klebsiella

) Tebipenem 0.015-0.03
pneumoniae
Ertapenem 0.015-0.03
Proteus mirabilis Tebipenem 0.12 0.12

Ertapenem

Data sourced from studies on urinary tract infection isolates.[8][9][12]

Preclinical Research: Murine Model of Acute
Pyelonephritis

Animal models are crucial for evaluating the in vivo efficacy and

pharmacokinetics/pharmacodynamics (PK/PD) of new antibiotics. A neutropenic murine model

of acute pyelonephritis has been used to characterize the activity of Tebipenem.[13][14]

Table 2: Pharmacodynamic Parameters of Tebipenem in a Murine AP Model

PKI/PD Index

Value for Net Bacterial

Stasis

Value for 1-logio CFUIg
Reduction

Free-drug plasma AUC:MIC

ratioe1/t

26.2

54.1

Data from a neutropenic murine model of acute pyelonephritis.[13][14]
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Figure 2: Workflow for a murine model of acute pyelonephritis.

Clinical Research: The ADAPT-PO Trial

The pivotal Phase 3 ADAPT-PO clinical trial was a global, randomized, double-blind, double-
dummy study that compared the efficacy and safety of oral Tebipenem pivoxil hydrobromide
with intravenous (1V) ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.
[10][15]

Table 3: Efficacy of Oral Tebipenem vs. IV Ertapenem in the ADAPT-PO Trial
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Tebipenem Pivoxil IV Ertapenem Treatment
Outcome .

HBr (n=449) (n=419) Difference (95% CI)
Overall Response

58.8% (264/449) 61.6% (258/419) -3.3% (-9.7 t0 3.2)
Rate at TOC
Clinical Cure Rate at

>93% >93% -

TOC

TOC: Test-of-Cure. Data from the microbiological intention-to-treat (micro-ITT) population.[10]

[15]

Table 4: Safety Profile of Oral Tebipenem vs. IV Ertapenem in the ADAPT-PO Trial

Adverse Event Tebipenem Pivoxil HBr IV Ertapenem
Any Treatment-Emergent AE 25.7% 25.6%
Diarrhea 5.0% -
Headache 3.8% -
Serious Adverse Events 1.3% 1.7%
Data from the ADAPT-PO clinical trial.[15]
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Figure 3: Workflow of the ADAPT-PO double-blind, double-dummy trial.

Experimental Protocols
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Protocol 1: In Vitro Antimicrobial Susceptibility Testing
by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]
[16]

1. Materials:

o Tebipenem analytical powder

» Cation-adjusted Mueller-Hinton broth (CAMHB)
o Sterile 96-well microtiter plates

o Bacterial isolates (e.g., E. coli, K. pneumoniae) and quality control strains (e.g., E. coli ATCC
25922)

e Spectrophotometer
e Incubator (35°C + 2°C)
2. Preparation of Antimicrobial Stock Solution:

» Prepare a stock solution of Tebipenem in a suitable solvent at a concentration 100 times the
highest concentration to be tested.

« Sterilize the stock solution by filtration.
3. Preparation of Bacterial Inoculum:
e From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

» Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland
standard (approximately 1-2 x 108 CFU/mL).

 Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately
5 x 10° CFU/mL in each well of the microtiter plate.
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4. Plate Preparation and Inoculation:

o Perform serial two-fold dilutions of the Tebipenem stock solution in CAMHB in the 96-well
plate to achieve the desired final concentration range (e.g., 0.008 to 16 pg/mL).

¢ Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 Inoculate each well (except the sterility control) with the prepared bacterial suspension.
5. Incubation and Reading:

 Incubate the plates at 35°C £ 2°C for 16-20 hours in ambient air.

e The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Tebipenem that
completely inhibits visible growth of the organism.

Protocol 2: Murine Model of Acute Pyelonephritis

This protocol is a generalized procedure based on published murine models of AP.[12][17]
1. Animal Preparation:
o Use female mice (e.g., C3H/HeN or BALB/c strain), 6-8 weeks old.

e To induce neutropenia (optional, but common in PK/PD studies), administer
cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

2. Bacterial Inoculum Preparation:
e Culture a uropathogenic E. coli (UPEC) strain overnight in Luria-Bertani (LB) broth.

o Harvest bacteria by centrifugation, wash, and resuspend in sterile phosphate-buffered saline
(PBS) to a concentration of approximately 2 x 108 CFU/mL.

3. Infection Procedure:

o Anesthetize the mice.
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« Introduce the bacterial suspension into the bladder via transurethral catheterization (typically
50 pL). In some models, direct intra-renal injection is performed for a more consistent kidney
infection.

4. Treatment:

o At a specified time post-infection (e.g., 2 hours), begin treatment with oral Tebipenem pivoxil
hydrobromide or a vehicle control.

o Administer the treatment at specified intervals (e.g., every 8 hours) for a defined duration.
5. Endpoint Analysis:

o At the end of the treatment period (e.g., 24 or 48 hours post-infection), euthanize the mice.
o Aseptically harvest the kidneys.

» Homogenize the kidneys in sterile PBS.

» Perform serial dilutions of the homogenate and plate on appropriate agar to determine the
bacterial load (CFU/g of kidney tissue).

e For PK studies, collect blood samples at various time points after drug administration to
measure plasma drug concentrations.

Protocol 3: Phase 3 Double-Blind, Double-Dummy
Clinical Trial (ADAPT-PO Model)

This protocol outlines the key steps in a clinical trial modeled after the ADAPT-PO study.[10]
[15]

1. Study Design and Population:
e Design: Randomized, double-blind, double-dummy, multicenter, non-inferiority trial.

o Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute
pyelonephritis.
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Key Inclusion Criteria: Signs and symptoms of cUTI/AP, ability to take oral medication.

Key Exclusion Criteria: Known or suspected carbapenem-resistant infection, severe renal
impairment.

. Randomization and Blinding:
Eligible patients are randomized in a 1:1 ratio to one of two treatment arms.
To maintain blinding, a double-dummy design is used:

o Arm 1 (Oral Tebipenem): Patients receive oral Tebipenem pivoxil hydrobromide tablets
and an IV infusion of a placebo (e.g., normal saline).

o Arm 2 (IV Ertapenem): Patients receive an IV infusion of ertapenem and oral placebo
tablets that are identical in appearance to the active tablets.

. Treatment Regimen:

Arm 1: Oral Tebipenem pivoxil hydrobromide (e.g., 600 mg every 8 hours) plus a daily IV
placebo infusion.

Arm 2: IV ertapenem (e.g., 1 g every 24 hours) plus oral placebo tablets (e.g., every 8
hours).

Duration: 7 to 10 days, with a provision to extend to 14 days for patients with bacteremia.
. Efficacy and Safety Assessments:

Primary Endpoint: Overall response at the Test-of-Cure (TOC) visit (Day 19 £ 2), defined as
a composite of clinical cure (resolution of signs and symptoms) and microbiological
eradication (reduction of baseline uropathogen to <103 CFU/mL).

Secondary Endpoints: Clinical cure rate at TOC, microbiological response by pathogen, and
safety and tolerability.

Safety Monitoring: Collect data on all adverse events (AES), serious adverse events (SAES),
and laboratory abnormalities throughout the study.
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5. Data Analysis:

e The primary efficacy analysis is conducted on the microbiological intention-to-treat (micro-
ITT) population.

» Non-inferiority is assessed by comparing the confidence interval of the treatment difference
to a pre-specified margin (e.g., -12.5%).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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